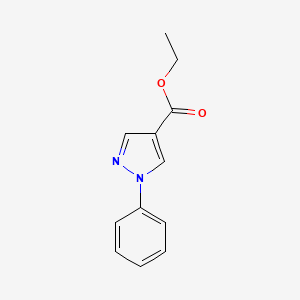

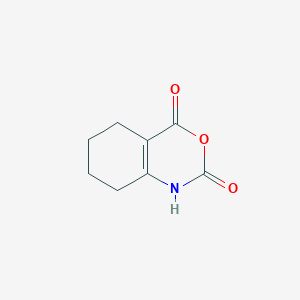

(S)-1-苄基 3-甲基吡咯烷-1,3-二羧酸酯

货号 B1282659

CAS 编号:

313706-14-8

分子量: 263.29 g/mol

InChI 键: JZDIVDBVWXFEMR-LBPRGKRZSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(S)-1-Benzyl 3-Methyl pyrrolidine-1,3-dicarboxylate” is a chemical compound with a variety of names, including “(S)-Methyl 1-Cbz-pyrrolidine-3-carboxylate”, “S-1-CBZ-Pyrrolidine-3-carboxylic acid methyl ester”, and "1-Benzyl 3-methyl (S)-pyrrolidine-1,3-dicarboxylate" .

Physical And Chemical Properties Analysis

“(S)-1-Benzyl 3-Methyl pyrrolidine-1,3-dicarboxylate” has certain physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight .科学研究应用

Synthesis and Antimicrobial Activity

- A study conducted by Nural et al. (2018) investigated the synthesis and antimicrobial activity of polysubstituted methyl pyrrolidine carboxylate derivatives, which showed interesting antibacterial activity against certain bacterial strains, including M. tuberculosis H37Rv. These compounds can be considered for developing new antimycobacterial agents (Nural et al., 2018).

Catalytic Synthesis

- Bender and Widenhoefer (2005) explored the platinum-catalyzed intramolecular hydroamination of unactivated olefins with secondary alkylamines, resulting in the synthesis of various pyrrolidine derivatives. This method displays excellent functional group compatibility and low moisture sensitivity (Bender & Widenhoefer, 2005).

Synthesis of Analogues for Inhibitors

- Czollner, Kuszmann, and Vasella (1990) synthesized pyrrolidine analogues of N-Acetylneuraminic Acid as potential sialidase inhibitors. These compounds showed competitive inhibition against Vibrio cholerae sialidase, suggesting their potential as biochemical tools or therapeutic agents (Czollner, Kuszmann, & Vasella, 1990).

Synthesis of Pharmaceutically Relevant Compounds

- Bijev, Prodanova, and Nankov (2003) synthesized new substituted 1H-1-pyrrolylcarboxamides, which are compounds of pharmacological interest. These compounds were characterized and identified by various spectroscopic methods, indicating their potential in pharmaceutical applications (Bijev, Prodanova, & Nankov, 2003).

Stereoselective Synthesis for Antibiotic Development

- Lall et al. (2012) described the stereoselective synthesis of (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, a key intermediate in developing a fluoroquinolone antibiotic. The synthesis involved catalytic asymmetric hydrogenation and S(N)2 substitution reaction, showcasing the compound's relevance in antibiotic development (Lall et al., 2012).

Cholinesterase Inhibitors Synthesis

- Pizova et al. (2017) prepared a series of benzyl pyrrolidine-1-carboxylates to test their ability to inhibit cholinesterases. These compounds demonstrated moderate inhibitory effects and low toxicity, suggesting their potential in developing treatments for neurological conditions (Pizova et al., 2017).

属性

IUPAC Name |

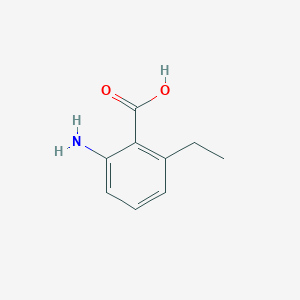

1-O-benzyl 3-O-methyl (3S)-pyrrolidine-1,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-18-13(16)12-7-8-15(9-12)14(17)19-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDIVDBVWXFEMR-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10552080 |

Source

|

| Record name | 1-Benzyl 3-methyl (3S)-pyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate | |

CAS RN |

313706-14-8 |

Source

|

| Record name | 1-Benzyl 3-methyl (3S)-pyrrolidine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

6-Bromo-2-phenyl-1,4-dihydroquinolin-4-one

20364-59-4

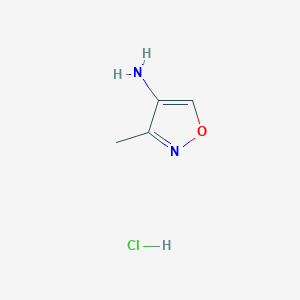

2-Amino-5-bromo-4-methylbenzoic acid

106976-24-3

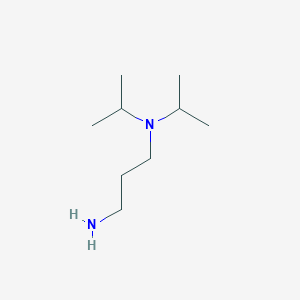

(3-Aminopropyl)bis(propan-2-yl)amine

53485-05-5

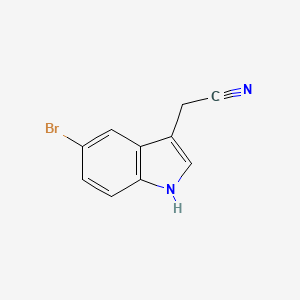

![[2,2-Dimethyl-3-(2-oxopropyl)cyclopropyl]acetonitrile](/img/structure/B1282614.png)